molecular formula C10H8N2O4 B8529378 6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione

6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione

Cat. No.: B8529378
M. Wt: 220.18 g/mol
InChI Key: LQJWFTOPNMNQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione is an organic compound with the molecular formula C10H10N2O4. It belongs to the quinoxalinedione family, which is characterized by a bicyclic structure containing a quinoxaline core. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione typically involves the condensation of dimethyloxalate with o-phenylenediamine. The reaction proceeds as follows:

C2O2(OMe)2+C6H4(NH2)2C6H4(NH)2(CO)2+2MeOHC_2O_2(OMe)_2 + C_6H_4(NH_2)_2 \rightarrow C_6H_4(NH)_2(CO)_2 + 2 MeOH C2​O2​(OMe)2​+C6​H4​(NH2​)2​→C6​H4​(NH)2​(CO)2​+2MeOH

This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the quinoxalinedione to its corresponding dihydroquinoxaline form.

    Substitution: The methoxy groups at positions 6 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets. It acts as an antagonist of the AMPA, kainate, and NMDA receptors, which are part of the ionotropic glutamate receptor family . By binding to these receptors, the compound inhibits their activity, which can modulate neurotransmission and has potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific interactions with ionotropic glutamate receptors, making it a valuable compound for research in neuropharmacology and related fields.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

6,7-dimethoxyquinoxaline-2,3-dione

InChI

InChI=1S/C10H8N2O4/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)9(13)11-5/h3-4H,1-2H3

InChI Key

LQJWFTOPNMNQAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=O)C(=O)N=C2C=C1OC

Origin of Product

United States

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